REACTION_SMILES
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[C:1](=[O:2])([O:3][CH3:4])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][c:11]1[n:12][cH:13][s:14][c:15]1[CH:16]=[CH:17][CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[OH:24].[CH3:80][CH2:81][O:82][C:83](=[O:84])[CH3:85].[CH3:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH3:92].[CH:31]12[CH2:32][CH:33]([OH:34])[CH:35]3[CH:36]([CH2:37][CH:38]([OH:58])[C:39]4([CH3:57])[CH:40]3[CH2:41][CH2:42][CH:43]4[CH:44]([CH2:45][CH2:46][C:47]([NH:48][CH2:49][CH2:50][S:51](=[O:52])(=[O:53])[OH:54])=[O:55])[CH3:56])[C:59]1([CH3:60])[CH2:61][CH2:62][CH:63]([OH:64])[CH2:65]2.[Na:30].[O-:25][P:26](=[O:27])([O-:28])[O-:29].[OH2:79].[OH:66][C:67]([CH2:68][C:69]([C:70](=[O:71])[OH:72])([CH2:73][C:74](=[O:75])[OH:76])[OH:77])=[O:78]>>[C:1](=[O:2])([OH:3])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][c:11]1[n:12][cH:13][s:14][c:15]1[CH:16]=[CH:17][CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[OH:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(O)C=Cc1scnc1CCCCCCC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C3C(O)CC4CC(O)CCC4(C)C3CC(O)C12C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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Type
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product
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Smiles
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CCCCCC(O)C=Cc1scnc1CCCCCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |